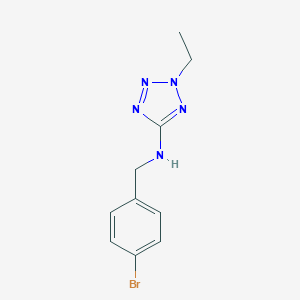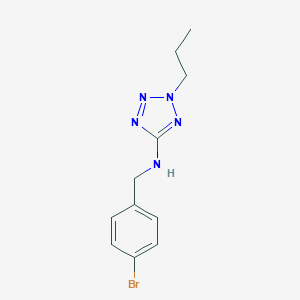![molecular formula C22H22N2O3S B276794 2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B276794.png)
2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable scaffold in drug design and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2,3-dimethylthiophene, the compound undergoes functionalization to introduce the carboxamide group at the 3-position.
Attachment of the Hydroxyphenethyl Group: This step involves the coupling of the hydroxyphenethyl group to the nitrogen atom of the carboxamide. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenethyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The benzoylamino group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common.
Substitution: Electrophilic reagents like bromine (Br~2~) or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of primary amines from the benzoylamino group.
Substitution: Introduction of halogen atoms or other electrophilic groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features may allow it to interact with proteins, enzymes, or receptors, making it a potential lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the hydroxyphenethyl group suggests it might have antioxidant properties, while the thiophene ring could contribute to its stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable thiophene core and functional groups that allow for further modification.
Mecanismo De Acción
The mechanism of action of 2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The hydroxyphenethyl group could participate in hydrogen bonding or other interactions with biological macromolecules, while the benzoylamino group might enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(benzoylamino)-N~3~-(4-hydroxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide: Similar structure but lacks the ethyl group on the phenyl ring.
2-(benzoylamino)-N~3~-(4-methoxyphenethyl)-4,5-dimethyl-3-thiophenecarboxamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
The unique combination of the benzoylamino group, hydroxyphenethyl group, and the thiophene ring in 2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide provides a distinct set of chemical properties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H22N2O3S |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C22H22N2O3S/c1-14-15(2)28-22(24-20(26)17-6-4-3-5-7-17)19(14)21(27)23-13-12-16-8-10-18(25)11-9-16/h3-11,25H,12-13H2,1-2H3,(H,23,27)(H,24,26) |
Clave InChI |
XIDNVTJMVAJTPD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)NCCC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)NCCC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)




![5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B276731.png)
![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
![2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE](/img/structure/B276738.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide](/img/structure/B276741.png)

